molecular formula C21H24Cl2N2O3 B297540 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide

2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide

Cat. No. B297540
M. Wt: 423.3 g/mol
InChI Key: QDMAWJUWLQEZAY-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to have neuroprotective effects and improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide in lab experiments is its potential to exhibit multiple biological activities. However, a limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

Future research on 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide could focus on elucidating its mechanism of action, investigating its potential use in combination with other drugs, and exploring its applications in other fields such as agriculture and environmental science. Additionally, further studies could be conducted to evaluate its safety and toxicity profiles.
In conclusion, 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide

Molecular Formula

C21H24Cl2N2O3

Molecular Weight

423.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C21H24Cl2N2O3/c1-12(2)17-9-15(13(3)8-20(17)27-5)11-24-25-21(26)14(4)28-19-7-6-16(22)10-18(19)23/h6-12,14H,1-5H3,(H,25,26)/b24-11+

InChI Key

QDMAWJUWLQEZAY-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1/C=N/NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(C)C)OC

SMILES

CC1=CC(=C(C=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(C)C)OC

Origin of Product

United States

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